![molecular formula C8H7BrN2 B1445959 6-Bromo-7-methylimidazo[1,5-a]pyridine CAS No. 1427369-46-7](/img/structure/B1445959.png)

6-Bromo-7-methylimidazo[1,5-a]pyridine

Descripción general

Descripción

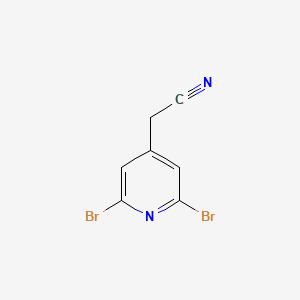

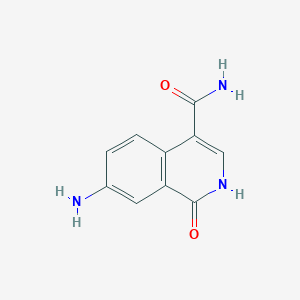

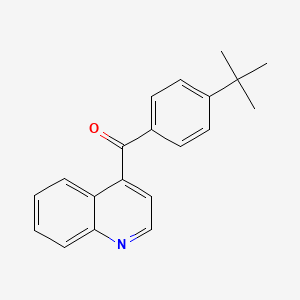

6-Bromo-7-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2 . It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da .

Molecular Structure Analysis

The molecular structure of 6-Bromo-7-methylimidazo[1,2-a]pyridine consists of a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Physical And Chemical Properties Analysis

6-Bromo-7-methylimidazo[1,2-a]pyridine has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Bromo-7-methylimidazo[1,5-a]pyridine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The compound's unique structure allows for the development of novel organic syntheses strategies, targeting complex molecules with potential pharmaceutical applications. Research has shown the compound's utility in constructing complex ligands for metal complexes, which are of interest due to their spectroscopic properties and potential in catalysis and materials science (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

While direct studies on 6-Bromo-7-methylimidazo[1,5-a]pyridine are limited, its structural analogs have been extensively explored for their biological significance. Heterocyclic N-oxide derivatives, including imidazo[1,5-a]pyridine compounds, have been identified for their biological importance, demonstrating a range of activities such as anticancer, antibacterial, and anti-inflammatory effects. These findings underscore the potential medicinal applications of compounds within this class and suggest areas for further investigation into their pharmacological properties (Li et al., 2019).

Optoelectronic Materials

The incorporation of heterocyclic compounds like 6-Bromo-7-methylimidazo[1,5-a]pyridine into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These materials are promising for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. The research indicates that heterocyclic compounds play a crucial role in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications, showcasing the broad utility of these compounds beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

6-Bromo-7-methylimidazo[1,2-a]pyridine is classified as a warning substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

6-bromo-7-methylimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-2-7-3-10-5-11(7)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVNOAQUIYUOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=CN2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-methylimidazo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)